9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol
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Overview
Description
9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol is a complex organic compound with the molecular formula C18H18O4 This compound is known for its unique structure, which includes a fused ring system with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol typically involves multiple steps. One common method includes the reaction of anthracene with methyl iodide in the presence of a base to form 9,10-dimethyl-9,10-dihydroanthracene. This intermediate is then subjected to further reactions to introduce the hydroxyl groups at the 2, 3, 6, and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .
Scientific Research Applications
9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, the compound may inhibit certain enzymes or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol
- 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran
- 9,10-Dimethyl-9,10-dihydro-9,10-aethano-anthracen-2,3,6,7-tetraol
Uniqueness
What sets 9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol apart from similar compounds is its specific arrangement of hydroxyl groups and the fused ring system.
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,8-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12-tetrol |
InChI |
InChI=1S/C22H18O4/c1-21-11-5-3-4-6-12(11)22(2,15-9-19(25)17(23)7-13(15)21)16-10-20(26)18(24)8-14(16)21/h3-10,23-26H,1-2H3 |
InChI Key |
JWWIOJJUYGIWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3C(C4=CC(=C(C=C41)O)O)(C5=CC(=C(C=C25)O)O)C |
Origin of Product |
United States |
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